![molecular formula C23H19NS2 B14244372 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene CAS No. 306762-43-6](/img/structure/B14244372.png)
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is a complex organic compound characterized by the presence of butylsulfanyl and isothiocyanatophenyl groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring with butylthiol.
Attachment of the isothiocyanatophenyl group: This is typically done via a Sonogashira coupling reaction between a halogenated naphthalene derivative and an ethynyl-substituted isothiocyanatophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene core.
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of protein-ligand interactions due to the presence of the isothiocyanate group.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene depends on its application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can affect protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butylsulfanyl)-6-[(4-cyanophenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-methylphenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-fluorophenyl)ethynyl]naphthalene
Uniqueness
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in the study of protein interactions and as a potential therapeutic agent.
Propiedades
Número CAS |
306762-43-6 |
|---|---|
Fórmula molecular |
C23H19NS2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-butylsulfanyl-6-[2-(4-isothiocyanatophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C23H19NS2/c1-2-3-14-26-23-13-10-20-15-19(6-9-21(20)16-23)5-4-18-7-11-22(12-8-18)24-17-25/h6-13,15-16H,2-3,14H2,1H3 |
Clave InChI |
OCEDAOMGZMOCJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


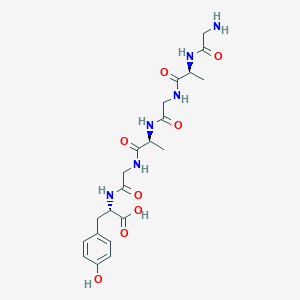
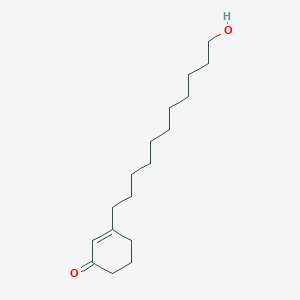



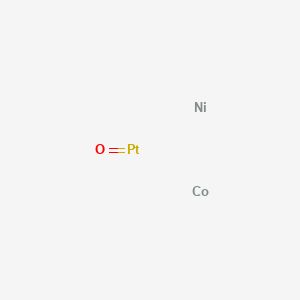

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

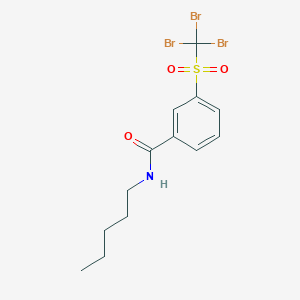
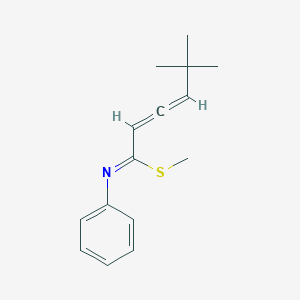
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
